Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-

Bioconjugation Crosslinker selectivity Conjugate homogeneity

Homobifunctional crosslinkers like DSG generate uncontrolled oligomers and heterogeneous conjugates. CAS 116920-04-8 solves this with a defined NHS ester + free carboxylic acid architecture. - **Controlled ADC construction**: Sequential payload activation then antibody coupling yields defined DAR (2-4). - **Precise 7.7 Å spacer**: Maintains antigen binding without PEG immunogenicity. - **Low mass addition (229 Da)**: Ideal for hapten-carrier and radioprobe synthesis. - **≥95% HPLC purity**: Crystalline solid, RT storage.

Molecular Formula C9H11NO6
Molecular Weight 229.19 g/mol
CAS No. 116920-04-8
Cat. No. B3045951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
CAS116920-04-8
Molecular FormulaC9H11NO6
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCC(=O)O
InChIInChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14)
InChIKeyNWAGXLBTAPTCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaric Acid NHS Mono-Ester (CAS 116920-04-8) Identity and Procurement Overview


Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- (CAS 116920-04-8; molecular formula C₉H₁₁NO₆; molecular weight 229.19 g/mol) is the N-hydroxysuccinimidyl (NHS) mono-ester of glutaric acid, functionally classified as a short-chain, non-cleavable, heterobifunctional crosslinker and linker intermediate [1]. It bears an amine-reactive NHS ester at one terminus and a free carboxylic acid at the other, enabling sequential, two-step bioconjugation workflows [2]. Commercially, it is supplied as a crystalline solid with standard purity specifications of ≥95% (HPLC) and is stored at room temperature .

Why Generic Substitution Fails for This Heterobifunctional Crosslinker


Generic substitution with the widely available homobifunctional analog disuccinimidyl glutarate (DSG, CAS 79642-50-5) or with mono-NHS esters of succinic or adipic acid introduces fundamental liability into controlled conjugation workflows. DSG presents two identical NHS ester termini and can crosslink any two primary amine-bearing molecules indiscriminately, producing uncontrolled oligomers and heterogeneous conjugate populations . Mono-NHS esters of succinic acid (shorter 2-carbon spacer, ~5.5 Å) and adipic acid (longer 4-carbon spacer, ~9.8 Å) alter the spatial relationship between conjugated entities, which directly impacts binding avidity, epitope accessibility, and functional assay performance [1]. The target compound’s precisely defined 5-carbon glutaric acid spacer (7.7 Å) and its single free carboxylic acid enable stepwise activation and conjugation with stoichiometric control, resulting in defined, reproducible conjugate architectures that are unattainable with homobifunctional or mismatched-spacer alternatives [2].

Differentiation Evidence Versus Structural Analogs


Heterobifunctional Architecture Enables Sequential Conjugation

DSG (CAS 79642-50-5) possesses two identical NHS ester groups at each terminus of a 5-atom (7.7 Å) spacer arm; upon exposure to amine-containing molecules, it crosslinks indiscriminately, generating dimers, oligomers, and higher-order aggregates . In contrast, CAS 116920-04-8 presents only one NHS ester terminus and one free –COOH terminus, enabling sequential activation (e.g., EDC/NHS chemistry on the free acid) to achieve defined, two-step heteroconjugation without uncontrolled crosslinking [1]. A direct demonstration of this sequential conjugation capability was reported by Boswell et al. (2006), where a mono-NHS-glutarate-CHX-A" chelator was conjugated site-specifically to the N-terminus of octreotide in solution phase, yielding a single, fully characterized product (confirmed by ¹H-NMR and MS) rather than a heterogeneous mixture [2].

Bioconjugation Crosslinker selectivity Conjugate homogeneity

Spacer Arm Length Precision and Binding Optimization

The glutaric acid spacer in CAS 116920-04-8 provides an extended 5-atom span (measured at 7.7 Å in its homobifunctional DSG analog) . This contrasts with the succinic acid mono-NHS ester (2-carbon backbone, estimated ~5.5 Å spacer) and the adipic acid mono-NHS ester (4-carbon backbone, estimated ~9.8 Å spacer). In crosslinking applications, the 7.7 Å glutarate spacer has been shown to be the optimal length for capturing protein-protein interactions in ChIP assays and for conjugated radiolabeled ligand-receptor binding studies, where spacers shorter than 7 Å sterically hinder binding and spacers longer than 10 Å permit non-specific interactions [1]. The hemi-glutarate ester also exhibits accelerated intramolecular transacylation kinetics at physiological pH (7.0) compared to simple alkyl esters, a property that can be exploited for controlled payload release [2].

Spacer arm optimization Conjugate avidity Linker design

Minimal Mass Addition for Conjugate Characterization

CAS 116920-04-8 adds only 229.19 Da to the target molecule upon conjugation (via NHS ester reaction with primary amine), compared to 326.26 Da for DSG (which adds the full glutarate plus a second NHS leaving group cycle) and 500–5,000+ Da for PEG-based heterobifunctional linkers (e.g., NHS-PEG₃-COOH, MW ~305 Da; NHS-PEG₈-COOH, MW ~525 Da) [1]. The low molecular weight increment facilitates precise mass spectrometric characterization of conjugates and minimally perturbs the hydrodynamic radius, solubility, and biological activity of the modified biomolecule [2]. Its computed XLogP3-AA value of -1 (PubChem) indicates balanced aqueous/organic partitioning, which supports efficient conjugation in mixed aqueous-organic solvent systems commonly required for hydrophobic small-molecule payloads [3].

Minimal mass tag Conjugate characterization Linker footprint

NHS Ester Hydrolysis Kinetics and Conjugation pH Window

NHS esters undergo competitive hydrolysis in aqueous buffers, with half-life strongly dependent on pH and temperature. At pH 7.0 and 0°C, the half-life of NHS ester hydrolysis is 4–5 hours, decreasing to ~10 minutes at pH 8.6 and 4°C . For PEG-NHS esters, the hydrolysis half-life exceeds 120 minutes at pH 7.4 but drops below 9 minutes at pH 9.0 [1]. CAS 116920-04-8, as a small-molecule NHS ester with a hydrophobic glutarate spacer, is expected to exhibit hydrolysis kinetics within this established class range; however, vendor data indicate that the longer alkane linker in glutarate-based NHS esters provides better hydrolytic stability compared to succinate-based NHS esters, attributed to reduced intramolecular acid-catalyzed hydrolysis by the adjacent free –COOH . This modest stability advantage translates into a wider practical conjugation window at pH 7.0–7.5.

NHS ester hydrolysis Conjugation efficiency pH-dependent stability

High-Value Application Scenarios


Controlled DAR in Antibody-Drug Conjugate Synthesis

CAS 116920-04-8 enables a two-step ADC construction strategy: first, the NHS ester is reacted with a primary amine on the cytotoxic payload to form a stable amide bond; second, the free carboxylic acid is activated (e.g., with EDC/sulfo-NHS) and coupled to lysine residues on the monoclonal antibody. This sequential approach—impossible with homobifunctional DSG—yields ADCs with defined DAR values (typically 2–4) rather than the heterogeneous populations produced by one-step random conjugation [1]. The 7.7 Å spacer inserts sufficient distance between payload and antibody to preserve antigen binding while the short hydrocarbon backbone avoids the immunogenicity risks associated with PEG linkers [2].

Site-Specific Peptide Modification for Radiolabeled Imaging

As demonstrated by Boswell et al. (2006), a mono-NHS-glutarate derivative of the CHX-A" bifunctional chelator was site-specifically conjugated to the N-terminal amine of octreotide, enabling subsequent radiolabeling with ⁸⁶Y and ¹¹¹In for PET/CT imaging of somatostatin receptor-positive tumors [3]. The free –COOH on the glutarate spacer was utilized to chelate the radiometal, while the NHS ester ensured exclusive N-terminal modification without side reactions at internal lysine residues. This application highlights the irreplaceable value of the heterobifunctional glutarate architecture for producing homogeneous, fully characterized radiopharmaceutical precursors.

Small-Molecule Conjugates Requiring Minimal Linker Mass

For applications where the linker must not dominate the conjugate's physicochemical profile—such as hapten-carrier protein conjugates for immunoassay generation or small-molecule fluorescent probes—the 229 Da mass addition of CAS 116920-04-8 is significantly lower than PEG-based alternatives (≥305 Da for PEG₃; ≥525 Da for PEG₈) and comparable homobifunctional linkers (DSG, 326 Da; SMCC, 334 Da) [2]. The XLogP of -1 ensures adequate solubility in DMF/water mixtures commonly used for small-molecule activation, while the free –COOH provides a handle for further derivatization or surface immobilization [4].

Controlled Protein-Protein Crosslinking for Structural Biology

In contrast to DSG, which crosslinks any two lysine residues within 7.7 Å and produces complex oligomeric mixtures, CAS 116920-04-8 can be pre-conjugated to a first protein (via NHS-amine chemistry), purified to homogeneity, and then activated (via EDC/NHS on the free –COOH) for coupling to a second protein [1]. This controlled, sequential approach enables the generation of defined 1:1 heterodimers for cryo-EM, X-ray crystallography, and mass spectrometry-based interaction mapping, where sample homogeneity is paramount for data quality [2].

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